molecular formula C2H5ClMg B1216232 Ethylmagnesium chloride CAS No. 2386-64-3

Ethylmagnesium chloride

Cat. No. B1216232
CAS RN: 2386-64-3
M. Wt: 88.82 g/mol
InChI Key: YCCXQARVHOPWFJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylmagnesium chloride is an alkylmagnesium halide . It plays a role as a Grignard reagent . The molecular formula of Ethylmagnesium chloride is C2H5ClMg .


Synthesis Analysis

While specific synthesis methods for Ethylmagnesium chloride were not found in the search results, it’s known that Grignard reagents like Ethylmagnesium chloride are generally synthesized by reacting the corresponding alkyl halide with magnesium metal in an ether solvent .


Molecular Structure Analysis

The molecular structure of Ethylmagnesium chloride is represented by the linear formula CH3CH2MgCl . Its molecular weight is 88.82 g/mol .


Chemical Reactions Analysis

Ethylmagnesium chloride is used in various chemical reactions. For instance, it has been used in the synthesis of methyl 2-oxobutanoate, using dimethyl-oxalate . It also plays a role in the preparation of cyclobutylmagnesium carbenoids by reacting with 1-chlorocyclobutyl p-tolyl sulfoxides .


Physical And Chemical Properties Analysis

Ethylmagnesium chloride has a molecular weight of 88.82 g/mol . It does not have any hydrogen bond donor but has two hydrogen bond acceptors . The exact mass and monoisotopic mass of Ethylmagnesium chloride are 87.9930195 g/mol .

Scientific Research Applications

Advanced Electrolytes in Rechargeable Batteries

Ethylmagnesium chloride, when used with other compounds like 1-allyl-1-methylpyrrolidinium chloride in ethylmagnesium bromide Grignard solutions, can significantly enhance the performance of rechargeable magnesium batteries. This combination increases the anodic limit, improves coulombic efficiency, and boosts the kinetics of magnesium deposition-stripping reactions, making it a promising component in advanced battery technology (Cho et al., 2017).

Organometallic Chemistry

Ethylmagnesium chloride plays a crucial role in the synthesis of organometallic compounds. It is used in reactions with heavy-metal salts, such as titanium and cobalt chlorides, in the presence of free-radical acceptors. This process forms various compounds without the involvement of free-radical stages, indicating its importance in controlled synthetic chemistry (Zgonnik et al., 1960).

Polymer Science

In polymer science, ethylmagnesium chloride is utilized in processes like the homogeneous precipitation of doped zinc sulfide nanocrystals for photonic applications. It acts as a dopant source in the creation of nanocrystalline particles, which have significant applications in advanced materials and photonic technologies (Gallagher et al., 1995).

Organic Synthesis

Ethylmagnesium chloride is also an important reagent in various organic synthesis processes. It facilitates iron-catalyzed cleavage of various C–O linkages in compounds, which is crucial for creating diverse organic molecules. The process is simple, requires low catalyst loading, and tolerates a wide range of functional groups, highlighting its versatility in organic chemistry (Gaertner et al., 2013).

Safety And Hazards

Ethylmagnesium chloride is a highly flammable liquid and vapor . It releases flammable gases which may ignite spontaneously when in contact with water . It causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It is also suspected of causing cancer .

Future Directions

While specific future directions for Ethylmagnesium chloride were not found in the search results, it’s known that Grignard reagents like Ethylmagnesium chloride continue to be of interest in organic synthesis . They are used in a variety of reactions, and ongoing research is likely to uncover new applications and synthesis methods.

properties

IUPAC Name

magnesium;ethane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5.ClH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCXQARVHOPWFJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883839
Record name Magnesium, chloroethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylmagnesium chloride

CAS RN

2386-64-3
Record name Magnesium, chloroethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, chloroethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, chloroethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloroethylmagnesium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylmagnesium chloride
Reactant of Route 2
Ethylmagnesium chloride
Reactant of Route 3
Ethylmagnesium chloride
Reactant of Route 4
Ethylmagnesium chloride

Citations

For This Compound
988
Citations
S Yagi, A Tanaka, T Ichitsubo… - ECS Electrochemistry …, 2012 - iopscience.iop.org
… of common metallic electrodes aluminum, copper, and austenitic stainless steel for reversible magnesium deposition/dissolution in tetrahydrofuran using ethylmagnesium chloride and …
Number of citations: 39 iopscience.iop.org
M Takeuchi - Journal of Synthetic Organic Chemistry, Japan, 2008 - jstage.jst.go.jp
高活性 アルキル化剤 工チルマ グネ シウムク ロ リ ド (活性化剤:塩 化亜鉛)竹 内真由 Page 1 ケミカルズ覚え書き1 高活性 アルキル化剤 工チルマ グネ シウムク ロ リ ド (活性化剤:塩 化亜鉛)竹 内…
Number of citations: 0 www.jstage.jst.go.jp
RC Huston, CC Langham - The Journal of Organic Chemistry, 1947 - ACS Publications
… oxide with either ethylmagnesium chloride or diethylmagnesium. The … probable in viewof the fact that ethylmagnesium chloride,… oxide to one of ethylmagnesium chloride. Inthis case the …
Number of citations: 18 pubs.acs.org
RC HUSTON, HE TIEFENTHAL - The Journal of Organic …, 1951 - ACS Publications
… When ethylmagnesium chloride is treated with 2,3-epoxybutane under the same conditions … The treatment of ethylmagnesium chloride with equimolecular portions of 1,2epoxypropane …
Number of citations: 27 pubs.acs.org
P Shao, S Wang, C Chen, C Xi - Chemical Communications, 2015 - pubs.rsc.org
… As part of an ongoing program in our laboratory to study zirconocene chemistry, we herein describe the zirconocene-catalyzed ethylcarboxylation of alkenes with …
Number of citations: 26 pubs.rsc.org
HE RAMSDEN, JR LEEBRICK… - The Journal of …, 2002 - ACS Publications
… In its reactions, vinylmagnesium chloride appears to be at least as reactive as ethylmagnesium chloride. Reactions with carbonyl functions, as in aldehydes, ketones, and esters, with …
Number of citations: 11 pubs.acs.org
T Satoh, T Kasuya, T Miyagawa, N Nakaya - Synlett, 2010 - thieme-connect.com
Abstract Treatment of 1-chlorocyclobutyl p-tolyl sulfoxides with ethylmagnesium chloride at low temperature gave cyclobutylmagnesium carbenoids in over 90% yield. The generated …
Number of citations: 8 www.thieme-connect.com
AS Batsanov, PD Bolton, RCB Copley… - Journal of …, 1998 - Elsevier
The metallation of imino(triphenyl)phosphorane by ethylmagnesium chloride: The synthesis, isolation and X-ray structure of [Ph3PNMgCl·OP(NMe2)3]2 - ScienceDirect … The …
Number of citations: 16 www.sciencedirect.com
JH Cho, JH Ha, SH Lee, BW Cho, KY Chung, BK Na… - Electrochimica …, 2017 - Elsevier
The ionic liquid 1-allyl-1-methylpyrrolidinium chloride was investigated as an additive to an ethylmagnesium bromide Grignard solution, for use as an advanced electrolyte in …
Number of citations: 14 www.sciencedirect.com
BA Klokov - Organic Process Research & Development, 2001 - ACS Publications
… Therefore, under conditions of one-step continuous synthesis, the reactivity of ethoxysilanes 3 and 4 (catalysts of Grignard reagent 8 formation) toward ethylmagnesium chloride 8 is …
Number of citations: 12 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.